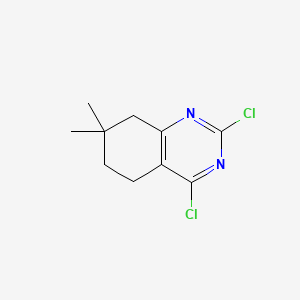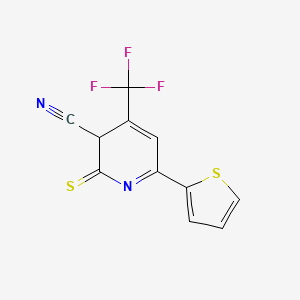
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a thiophene group, a trifluoromethyl group, and a cyano group, along with a sulfanylidene moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
2-Sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, making it a valuable compound in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Sulfanylidene-6-phenyl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile: Similar structure but with a phenyl group instead of a thiophene group.
2-Sulfanylidene-6-thiophen-2-yl-4-methyl-3H-pyridine-3-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. The thiophene ring also contributes to its distinct electronic and steric characteristics, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H5F3N2S2 |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
2-sulfanylidene-6-thiophen-2-yl-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2S2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4,6H |
Clé InChI |
JCYGVBUIQRLCIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=NC(=S)C(C(=C2)C(F)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




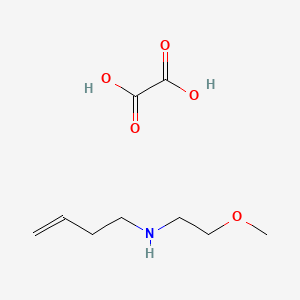

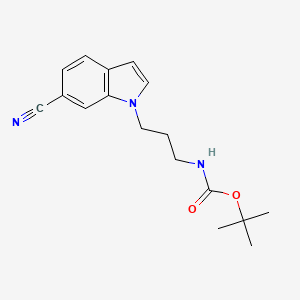

![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
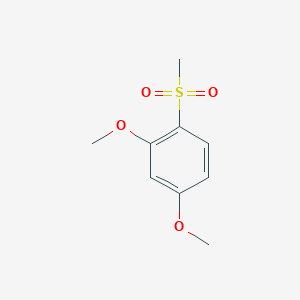
![[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate](/img/structure/B13914178.png)
![(9aS)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13914186.png)
![2,3-Dibromo-5,6-dihydropyrrolo[1,2-A]imidazol-7-one](/img/structure/B13914191.png)
